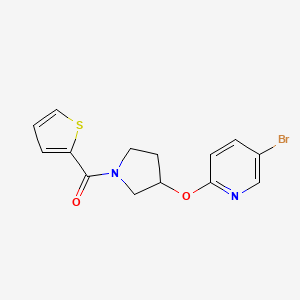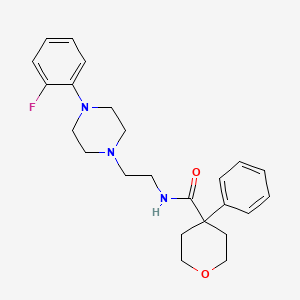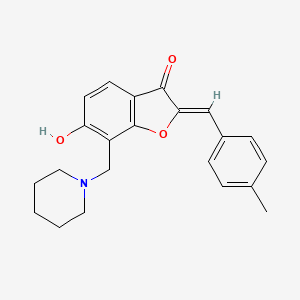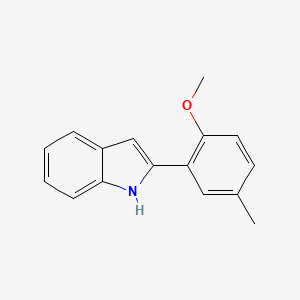![molecular formula C14H18ClNO2 B2797679 N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide CAS No. 2411179-18-3](/img/structure/B2797679.png)
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide is a chemical compound that has potential applications in scientific research. This compound is also known as ML141 and is a selective and potent inhibitor of Rho family small GTPase, Cdc42.
Mechanism of Action
ML141 selectively inhibits the activity of Cdc42 by binding to the switch II region of the protein. This binding prevents the activation of Cdc42 by guanine nucleotide exchange factors (GEFs) and results in the inhibition of downstream signaling pathways. ML141 has been shown to be a reversible inhibitor of Cdc42 and does not affect the activity of other Rho family small GTPases.
Biochemical and Physiological Effects
ML141 has been shown to have a significant effect on various cellular processes. ML141 inhibits the migration of cancer cells by inhibiting the activity of Cdc42. ML141 also inhibits the proliferation of cancer cells by inducing cell cycle arrest. In neuronal cells, ML141 has been shown to inhibit the formation of dendritic spines, which are important for synaptic plasticity. ML141 has also been shown to inhibit the activation of immune cells, which can be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
ML141 is a potent and selective inhibitor of Cdc42, which makes it an ideal tool for studying the role of Cdc42 in various cellular processes. ML141 has been shown to be effective in both in vitro and in vivo experiments. However, ML141 has some limitations in lab experiments. ML141 has a short half-life, which requires frequent dosing in in vivo experiments. ML141 is also expensive, which limits its use in large-scale experiments.
Future Directions
ML141 has potential applications in the treatment of various diseases, including cancer and autoimmune diseases. Future research should focus on improving the pharmacokinetic properties of ML141 to increase its efficacy in in vivo experiments. ML141 can also be used as a lead compound for the development of more potent and selective inhibitors of Cdc42. The role of Cdc42 in various cellular processes is still not fully understood, and further research is needed to elucidate the mechanism of action of Cdc42 and its potential therapeutic applications.
Synthesis Methods
The synthesis of ML141 involves the reaction of 2-chloro-4-methylbenzylamine with (2R)-1-hydroxypropan-2-yl acrylate in the presence of a palladium catalyst. This reaction results in the formation of the ML141 compound. The synthesis of ML141 has been optimized to improve yield and purity.
Scientific Research Applications
ML141 has been extensively used in scientific research to study the role of Cdc42 in various cellular processes. ML141 has been shown to inhibit the activity of Cdc42 in vitro and in vivo. This inhibition has been used to study the effect of Cdc42 on cell migration, cell division, and cell signaling pathways. ML141 has also been used to study the role of Cdc42 in cancer progression, neuronal development, and immune response.
properties
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-4-14(18)16(11(3)9-17)8-12-6-5-10(2)7-13(12)15/h4-7,11,17H,1,8-9H2,2-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVSROAJBOJIM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C(C)CO)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN([C@H](C)CO)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


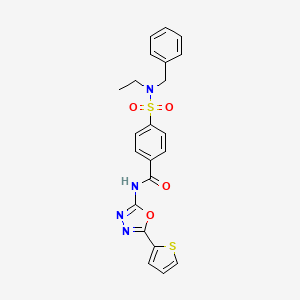
![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)
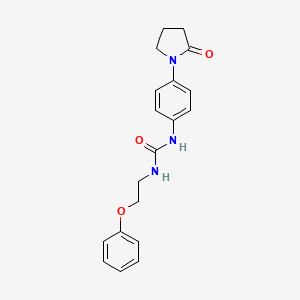

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)
